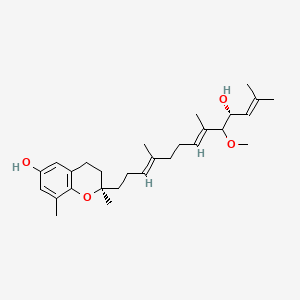
Scopoline acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scopoline acetate, also known as scopolamine acetate, is a tropane alkaloid derived from plants of the Solanaceae family. It is widely recognized for its anticholinergic properties and is used in various medical applications, including the treatment of motion sickness, postoperative nausea, and vomiting. The compound is a derivative of scopolamine, which has been used for centuries in traditional medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Scopoline acetate can be synthesized through several methods. One common approach involves the esterification of scopolamine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction can be represented as follows:
Scopolamine+Acetic Anhydride→Scopoline Acetate+Acetic Acid
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plants such as Duboisia myoporoides and Duboisia leichhardtii. These plants are cultivated specifically for their high alkaloid content. The extraction process includes several steps: harvesting, drying, and solvent extraction. The crude extract is then purified through various chromatographic techniques to obtain this compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Scopoline acetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form scopoline N-oxide.
Reduction: Reduction of this compound can yield scopoline.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions can be used for substitution reactions.
Major Products
Oxidation: Scopoline N-oxide
Reduction: Scopoline
Substitution: Various scopoline derivatives
Aplicaciones Científicas De Investigación
Scopoline acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other tropane alkaloids.
Biology: Studied for its effects on the nervous system, particularly its anticholinergic properties.
Medicine: Used in the development of drugs for motion sickness, postoperative nausea, and vomiting.
Industry: Employed in the production of pharmaceuticals and as a research tool in neuropharmacology.
Mecanismo De Acción
Scopoline acetate exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the action of acetylcholine, leading to a reduction in parasympathetic nervous system activity. This mechanism is responsible for its therapeutic effects in treating motion sickness and nausea.
Comparación Con Compuestos Similares
Similar Compounds
Hyoscyamine: Another tropane alkaloid with similar anticholinergic properties.
Atropine: A well-known anticholinergic compound used in various medical applications.
Cocaine: Although primarily known for its stimulant effects, it shares a similar tropane structure.
Uniqueness
Scopoline acetate is unique due to its specific binding affinity for muscarinic acetylcholine receptors, which makes it particularly effective in treating motion sickness and nausea with fewer side effects compared to other anticholinergic compounds.
Propiedades
Número CAS |
109451-65-2 |
|---|---|
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
[(1R,3S,4S,5S,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-yl] acetate |
InChI |
InChI=1S/C10H15NO3/c1-5(12)13-9-7-3-6-4-8(11(7)2)10(9)14-6/h6-10H,3-4H2,1-2H3/t6-,7-,8+,9-,10-/m0/s1 |
Clave InChI |
JKPDCRQKGCESPY-CIQUZCHMSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]2C[C@H]3C[C@H]([C@@H]1O3)N2C |
SMILES canónico |
CC(=O)OC1C2CC3CC(C1O3)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


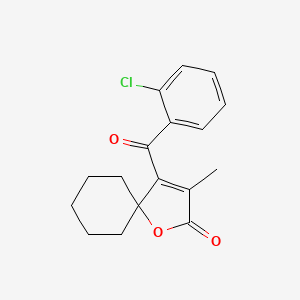
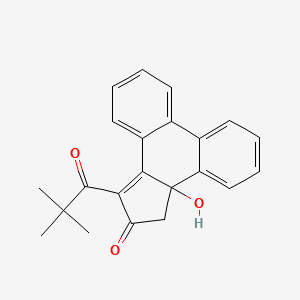
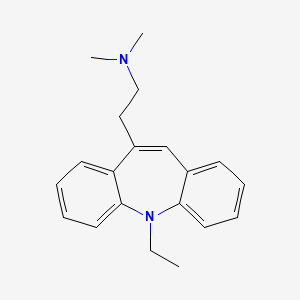


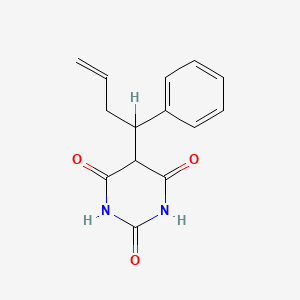
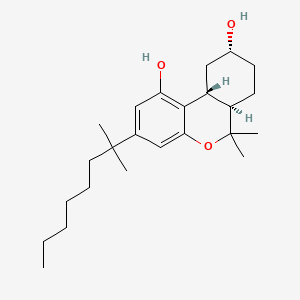
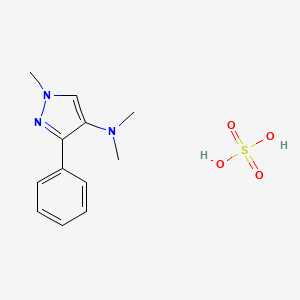

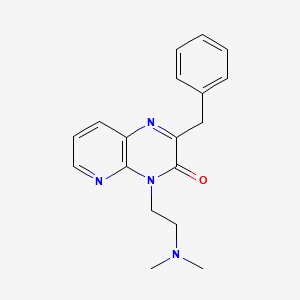

![14-phenyl-8,11,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12778684.png)
